molecular formula C7H4BrIN2 B1442076 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-97-4

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1442076
M. Wt: 322.93 g/mol
InChI Key: AQWBBVKZYHPPET-UHFFFAOYSA-N
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Description

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . One method involves the polymerization of 6-ethynyl-7-azaindole, which is synthesized by ethynylation of a 6-bromo derivative . Another method involves the synthesis of 6-BROMO-1H-PYRROLO [2,3-B]PYRIDINE from 1-BENZOYL-6-BROMO-7-AZAINDOLE .


Molecular Structure Analysis

The molecular structure of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7 (5)10-6/h1-4H, (H,9,10) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .


Physical And Chemical Properties Analysis

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 197.03 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Characterization for Antibacterial and Antioxidant Applications

6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of novel derivatives with significant antibacterial and antioxidant properties. Variya et al. (2019) reported the synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as candidates for antibacterial and antioxidant applications. The compounds exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties, demonstrating the chemical's potential in medicinal chemistry and drug development Variya, H. H., Panchal, V., & Patel, G. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters..

Advanced Synthetic Applications for Drug Discovery

Further, 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate in the synthesis of complex organic molecules. Baeza et al. (2010) leveraged the unique reactivity of this compound for the selective palladium-mediated functionalization, facilitating the total synthesis of variolin B and deoxyvariolin B, natural alkaloids with potential pharmacological activities. This demonstrates the compound's significance in synthetic organic chemistry, particularly in the construction of molecules with biological relevance Baeza, A., Mendiola, J., Burgos, C., Alvarez-Builla, J., & Vaquero, J. (2010). Application of Selective Palladium-Mediated Functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine Heterocyclic System for the Total Synthesis of Variolin B and Deoxyvariolin B. European Journal of Organic Chemistry, 2010, 5607-5618.

Structural and Molecular Docking Studies

Research by Jabri et al. (2023) on 6-bromo-imidazo[4,5-b]pyridine derivatives, closely related to the compound of interest, highlighted their potential as tyrosyl-tRNA synthetase inhibitors. Through a systematic synthesis approach, structural elucidation, and molecular docking studies, these derivatives were shown to possess significant binding affinity, underscoring the broader family's relevance in designing enzyme inhibitors Jabri, Z., Thiruvalluvar, A., Sghyar, R., Mague, J., Sabir, S., Rodi, Y., Anouar, E., Misbahi, K., Sebbar, N. K., & Essassi, E. (2023). Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. Journal of Biomolecular Structure & Dynamics.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P280 - P305 + P351 + P338 .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is an attractive target for drug discovery research . Future research could focus on the development of new 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against various targets .

properties

IUPAC Name

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBBVKZYHPPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274193
Record name 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190322-97-4
Record name 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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